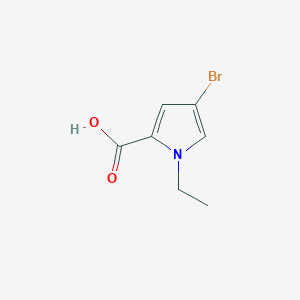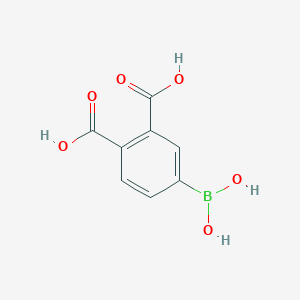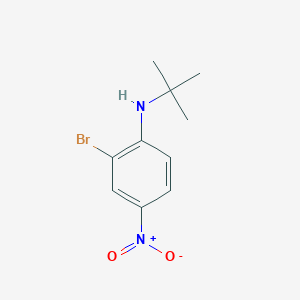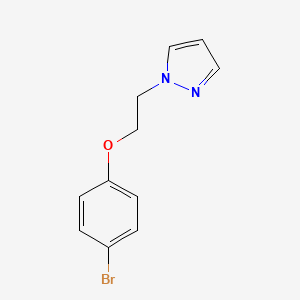
1-(2-Phenylphenyl)ethan-1-amine
Descripción general
Descripción
1-(2-Phenylphenyl)ethan-1-amine is a compound with the CAS Number: 42088-93-7. It has a molecular weight of 197.28 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 1-(2-Phenylphenyl)ethan-1-amine is 1-[1,1’-biphenyl]-2-ylethanamine . The InChI code for this compound is 1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Phenylphenyl)ethan-1-amine is a powder at room temperature . It has a molecular weight of 197.28 .Aplicaciones Científicas De Investigación
Pharmacology
1-(2-Phenylphenyl)ethan-1-amine: has potential applications in pharmacology, particularly in the synthesis of enantiopure drug-like compounds . It can be used as a building block for the creation of novel pharmaceuticals, including receptor ligands and enzyme inhibitors. The compound’s structure allows for the development of drugs with specific chirality, which is crucial for their efficacy and safety.
Materials Science
In materials science, 1-(2-Phenylphenyl)ethan-1-amine can contribute to the design and fabrication of functional materials . Its properties make it suitable for creating polymers, catalysts, sensors, and nanomaterials, which are essential for advancements in organic electronics, photovoltaics, and biomaterials.
Chemical Synthesis
This compound is valuable in chemical synthesis as a versatile building block. It can be used in various functionalization reactions and transformations to construct complex molecules, including pharmaceuticals, agrochemicals, and natural products . Its reactivity and coordination ability make it a significant component in developing new synthetic methodologies.
Analytical Chemistry
In analytical chemistry, 1-(2-Phenylphenyl)ethan-1-amine could be used in the development of analytical methods for the detection and quantification of biogenic amines and related compounds . Its properties may allow it to serve as a standard or reagent in chromatographic techniques and spectroscopy.
Biochemistry
The biochemical applications of 1-(2-Phenylphenyl)ethan-1-amine include its role in the study of biogenic amines. It can be used to explore the biosynthesis, physiological functions, and toxic effects of biogenic amines, as well as their impact on health .
Environmental Science
1-(2-Phenylphenyl)ethan-1-amine: may have applications in environmental science, particularly in assessing the environmental impact of amines, their role in pollution and toxicity, and developing sustainable strategies for their synthesis and use . It could also contribute to environmental remediation efforts.
Safety and Hazards
The safety information available indicates that 1-(2-Phenylphenyl)ethan-1-amine has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
This compound is a versatile small molecule scaffold , which suggests that it could potentially interact with a variety of biological targets
Mode of Action
It’s known that this compound can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These compounds are synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity . The exact interaction of 1-(2-Phenylphenyl)ethan-1-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its role in the synthesis of disubstituted 1-phenylpropan-2-amines , it may influence pathways involving these compounds.
Result of Action
As a versatile small molecule scaffold , it likely has the potential to exert a variety of effects depending on the specific targets it interacts with and the context in which it is used.
Propiedades
IUPAC Name |
1-(2-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRJUUUGBBRPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylphenyl)ethan-1-amine | |
CAS RN |
42088-93-7 | |
| Record name | 1-(2-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)

![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)









